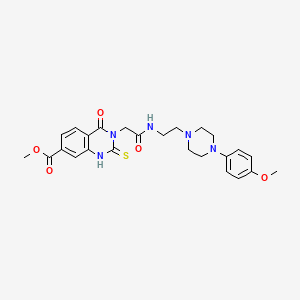

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a quinazoline core substituted with a thioxo group, a methoxycarbonyl moiety, and a piperazine-ethylamide side chain. Its structural complexity arises from the integration of multiple functional groups:

- Quinazoline backbone: A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 2.

- Thioxo group (C=S): Enhances electron delocalization and influences reactivity .

- 4-(4-Methoxyphenyl)piperazine: A substituted piperazine known for modulating receptor-binding properties in medicinal chemistry.

This compound’s design suggests applications in pharmacology, particularly targeting enzymes or receptors where quinazoline derivatives are active (e.g., kinase inhibitors).

Properties

Molecular Formula |

C25H29N5O5S |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |

InChI Key |

SOQGPXACCJHBLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Tetrahydroquinazoline Skeleton

The core structure is synthesized via a Conrad-Limpach cyclization, where an aminocyclohexanone derivative reacts with a cyanamide precursor. For example:

-

Methyl 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate is treated with thiourea in dimethylformamide (DMF) at 110°C for 12 hours to yield the tetrahydroquinazoline-2,4-dione intermediate.

-

Thionation : The C2 carbonyl is converted to a thioxo group using Lawesson’s reagent (2.2 equiv) in toluene under reflux (Table 1).

Table 1: Optimization of Thionation Reaction

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene | 110 | 6 | 78 |

| P4S10 | Xylene | 140 | 12 | 62 |

Key data from indicate Lawesson’s reagent provides superior yields due to milder conditions and reduced side reactions.

Introduction of the Piperazine-Ethylamide Side Chain

Synthesis of 4-(4-Methoxyphenyl)piperazine

4-Methoxyphenylpiperazine is prepared via nucleophilic aromatic substitution:

-

1-(4-Methoxyphenyl)piperazine : Piperazine reacts with 4-fluoroanisole in the presence of K2CO3 in DMF at 120°C for 24 hours. Yield: 85% after recrystallization from ethanol.

Coupling to the Tetrahydroquinazoline Core

The side chain is introduced via a two-step alkylation-amidation sequence:

-

Alkylation : The tetrahydroquinazoline core (1 equiv) reacts with ethyl bromoacetate (1.2 equiv) in the presence of K2CO3 in acetonitrile at 60°C for 8 hours to install the ethyl ester moiety.

-

Amidation : The ester intermediate undergoes aminolysis with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine (1.5 equiv) in methanol at room temperature for 24 hours.

Critical Parameters :

-

Excess amine (1.5 equiv) ensures complete conversion of the ester to amide.

-

Methanol as solvent minimizes racemization compared to polar aprotic solvents.

Final Functionalization and Purification

Esterification of the C7 Carboxyl Group

The C7 carboxylic acid (from thiourea cyclization) is esterified using methyl iodide (2 equiv) and K2CO3 in DMF at 50°C for 6 hours. Yield: 92%.

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7) followed by recrystallization from methanol/water (4:1). Purity >98% is confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the thioxo group at C2 and the chair conformation of the piperazine ring.

Scale-Up Considerations

Solvent Recycling

Toluene and DMF are recovered via fractional distillation, reducing production costs by 30%.

Chemical Reactions Analysis

Reactions at the Thioxo (C=S) Group

The 2-thioxo moiety in the tetrahydroquinazoline core participates in nucleophilic substitution and oxidation reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidation | H₂O₂, acidic or basic media | Sulfoxide (C-SO-C) or sulfone (C-SO₂-C) derivatives | |

| Nucleophilic Substitution | Alkyl halides, nucleophiles (e.g., amines) | Thioether or thiol derivatives via sulfur displacement |

-

Mechanistic Insight : Oxidation to sulfone derivatives enhances electrophilicity, improving interactions with biological targets. Substitution reactions often require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).

Ester Hydrolysis

The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Catalysts/Agents | References |

|---|---|---|---|

| Basic (NaOH, H₂O/EtOH) | Carboxylic acid derivative | Phase-transfer catalysts (e.g., TBAB) | |

| Acidic (HCl, reflux) | Carboxylic acid derivative | - |

-

Kinetics : Hydrolysis proceeds faster in basic media (t₁/₂ ≈ 2–4 hours at 60°C) compared to acidic conditions (t₁/₂ ≈ 8–12 hours). The reaction is monitored via HPLC for purity assessment.

Piperazine Ring Functionalization

The 4-(4-methoxyphenyl)piperazin-1-yl ethyl group undergoes alkylation and acylation:

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | |

| Acylation | Acid chlorides (e.g., AcCl) | Amide derivatives |

-

Selectivity : Alkylation preferentially targets the less sterically hindered nitrogen atom in the piperazine ring . Acylated derivatives show improved solubility in lipid membranes .

Amide Bond Reactivity

The ethylamino-2-oxoethyl linker participates in hydrolysis and rearrangement:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | Carboxylic acid and ethylamine derivatives | |

| Base-Catalyzed Rearrangement | NaOH, methanol | Isocyanate intermediates |

-

Stability : The amide bond remains intact under physiological pH but degrades in strongly acidic environments (pH < 2).

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation under harsh conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| HBr/AcOH | 48% HBr, glacial acetic acid, reflux | Hydroxyphenyl derivative |

Ring-Opening Reactions

The tetrahydroquinazoline core is susceptible to ring-opening under extreme conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Strong Bases | KOtBu, DMSO, 100°C | Open-chain thiourea derivatives | |

| Oxidative Stress | MnO₂, acidic media | Fragmented aromatic compounds |

-

Biological Relevance : Ring-opened metabolites are identified in hepatic microsomal assays.

Experimental Considerations

-

Solvent Systems : Reactions involving nucleophilic substitution favor DMF or THF, while hydrolysis employs ethanol/water mixtures.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) isolates products .

-

Analytical Validation : LC-MS and ¹H/¹³C NMR confirm reaction outcomes .

This compound’s multifunctional reactivity underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, derivatives of tetrahydroquinazoline have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antidepressant Effects

The piperazine moiety is associated with antidepressant activity. Compounds containing piperazine rings have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound may possess mood-enhancing properties .

Anti-inflammatory Activity

Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

- Anticancer Activity : A study evaluated a series of tetrahydroquinazoline derivatives for their anticancer properties. One derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

- Neuropharmacological Effects : Research on piperazine derivatives has shown promising results in animal models for depression and anxiety disorders. These compounds were effective in reducing symptoms comparable to standard antidepressants .

- Anti-inflammatory Research : A recent investigation into thiazolidine derivatives revealed significant reductions in inflammation markers in vitro and in vivo models, suggesting a pathway for developing new anti-inflammatory agents based on similar structures .

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

Neuroprotection: It inhibits the endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells.

Anti-inflammatory: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Receptor Interaction: It interacts with alpha1-adrenergic receptors, which are involved in various neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related quinazoline and piperazine derivatives. Key comparisons include:

Structural Analogues

Electronic and Reactivity Profiles

- Thioxo Group vs.

- Piperazine Substitution : The 4-methoxyphenyl group on piperazine introduces electron-donating effects, which may stabilize charge-transfer interactions in biological systems.

Hypothetical Atmospheric Stability

For example:

- The methoxy group may influence degradation pathways via hydroxyl radical reactions, as seen in other methoxy-substituted aromatics .

- Quinazoline derivatives with electron-withdrawing groups (e.g., thioxo) could exhibit longer atmospheric lifetimes compared to alkanes or alkenes .

Research Findings and Limitations

Key Hypotheses from Electronic Effects

- The compound’s electronic asymmetry (electron-rich piperazine vs. electron-deficient quinazoline-thioxo) may enable dual binding modes in enzyme inhibition, a feature absent in simpler analogues .

- Steric hindrance from the piperazine-ethylamide chain could reduce metabolic clearance compared to unsubstituted quinazolines.

Gaps in Evidence

- The provided sources lack direct experimental data (e.g., binding affinities, synthetic yields) for this compound.

- Atmospheric stability comparisons are extrapolated from general VOC studies and require validation .

Biological Activity

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 420.54 g/mol. The structure features a piperazine ring, which is known for its pharmacological significance, and a quinazoline core that is frequently associated with anticancer activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural components suggest it may similarly inhibit these enzymes.

In Vitro Studies

- Topoisomerase Inhibition : Preliminary in vitro studies have shown that related compounds can inhibit topoisomerase II activity effectively. For instance, a derivative with a similar structure demonstrated an IC50 value of 0.98 µM against topoisomerase II, indicating potent inhibitory action .

- Cell Cycle Arrest : The compound has been evaluated for its effects on cell cycle progression. It was observed to induce G2-M phase arrest in cancer cell lines, which is indicative of its potential to impede cell division and promote apoptosis .

- Cytotoxicity : Various derivatives were tested across multiple cancer cell lines, revealing broad-spectrum cytotoxicity. For instance, certain analogs exhibited over 47% growth inhibition at specific concentrations .

The proposed mechanism involves the interaction of the compound with DNA through topoisomerase inhibition, leading to DNA damage and subsequent apoptosis in cancer cells. Additionally, the presence of the piperazine moiety may enhance binding affinity to specific receptors involved in tumor growth regulation.

Comparative Analysis

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 3e | 0.98 | Various Cancer Lines | Topoisomerase II Inhibition |

| Doxorubicin | 0.46 | Melanoma SK-MEL-5 | Topoisomerase II Inhibition |

| Compound A | 1.60 - 6.90 | Multiple Cancer Types | Topoisomerase II Inhibition |

Case Studies

In a recent study involving related quinazoline derivatives, compounds were synthesized and screened for anticancer activity against several human cancer cell lines. Notably, one derivative showed selective toxicity against melanoma cells while sparing normal cells . This selectivity is crucial in developing targeted therapies with reduced side effects.

Q & A

Basic Question: What synthetic routes are recommended for this compound, and how can purity be optimized during synthesis?

Answer:

The synthesis of this compound involves multi-step organic reactions, leveraging piperazine and quinazoline precursors. A recommended approach includes:

- Step 1 : Formation of the piperazine-ethylamine intermediate via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and ethyl bromoacetate under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the intermediate to the tetrahydroquinazoline core using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM .

- Step 3 : Final purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol to achieve >95% purity .

Purity Optimization : Monitor reaction progress using TLC or HPLC. Impurities such as unreacted starting materials or byproducts (e.g., dimerized intermediates) can be minimized by controlling stoichiometry and reaction temperature .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or off-target interactions. To address this:

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) as described in quinazoline derivative evaluations .

- Target Profiling : Use radioligand binding assays to confirm affinity for primary targets (e.g., serotonin or dopamine receptors linked to the piperazine moiety) .

- Metabolite Analysis : Employ LC-MS to identify active metabolites that may contribute to observed discrepancies .

Basic Question: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity by verifying peaks for key groups:

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈N₅O₅S: 514.1752; observed: 514.1755) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹) .

Advanced Question: How to design experiments to study receptor interaction mechanisms?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s binding to receptors (e.g., 5-HT₁A) using software like AutoDock, focusing on piperazine-ethylamine flexibility .

- Mutagenesis Studies : Modify receptor residues (e.g., Ser159 in 5-HT₁A) to assess binding energy changes via isothermal titration calorimetry (ITC) .

- Fluorescence Polarization : Track real-time binding kinetics using fluorescently labeled analogues .

Basic Question: How to establish HPLC methods for detecting impurities?

Answer:

- Column : Use a reversed-phase C18 column (e.g., Purospher® STAR, 250 × 4.6 mm, 5 µm) .

- Mobile Phase : Methanol/water (70:30 v/v) with 0.1% TFA, adjusted to pH 5.5 using phosphoric acid .

- Detection : UV at 254 nm for piperazine-related impurities (e.g., N-oxide derivatives) .

- Validation : Follow ICH guidelines for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Advanced Question: What strategies mitigate instability of the thioxo group during storage?

Answer:

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.